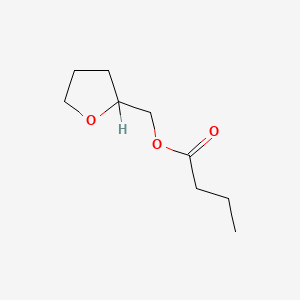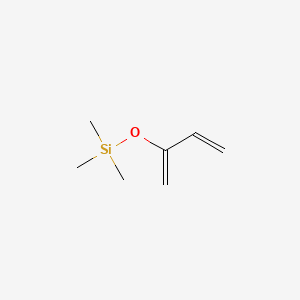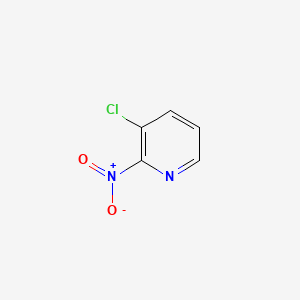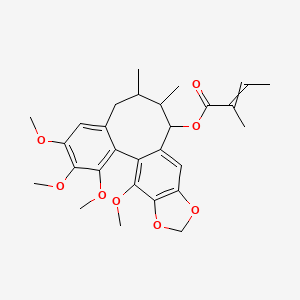
Benzene, 1,3,5-trimethyl-2-(methylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,3,5-trimethyl-2-(methylsulfonyl)-, is an organic compound that has a wide range of applications in both industrial and scientific contexts. It is a highly volatile, colorless liquid with a sweet smell and is highly flammable. Benzene is a naturally occurring compound, but it is also produced synthetically in large quantities. It is a key component of many industrial solvents, fuels, and plastics. In scientific research, it is used as a reagent in organic synthesis, as a solvent for extraction, and as a starting material for the production of various other compounds.
Wissenschaftliche Forschungsanwendungen
Polymer Chemistry and Materials Science
One of the applications involves the synthetic routes to ladder polymers that consist of benzenetetrayl subunits with oxo and methylsulfonio linkages. These polymers exhibit semiconductive properties, with intrinsic electric conductivity being explored for potential electronic applications (Oyaizu et al., 2002). Additionally, the synthesis of 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl) benzene demonstrates the development of antioxidants for industrial applications, highlighting the versatility of these compounds in creating materials with enhanced stability and functionality (吴成 et al., 2011).
Organic Synthesis and Fluorophores
In organic synthesis, compounds like 1,3,5-Tris(hydrogensulfato) benzene have been used as efficient catalysts for the synthesis of organic molecules, showcasing the utility of these compounds in facilitating complex chemical reactions (Karimi-Jaberi et al., 2012). Another significant application is in the development of green fluorophores based on the benzene structure for bioimaging and analytical chemistry. These fluorophores exhibit high fluorescence emission, photostability, and are solid-state emissive, water-soluble, and solvent- and pH-independent, with large Stokes shifts, which are essential characteristics for practical applications in biological systems (Beppu et al., 2015).
Catalysis and Environmental Applications
Catalytic activities of benzene derivatives have been explored for the oxidation of organic compounds under mild conditions, offering eco-friendly and efficient methods for chemical transformations. For example, the synthesis and application of benzene-sulfonate and -carboxylate copper polymers in the oxidation of cyclohexane demonstrate the potential of these compounds in green chemistry and catalysis (Hazra et al., 2016).
Eigenschaften
IUPAC Name |
1,3,5-trimethyl-2-methylsulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-7-5-8(2)10(9(3)6-7)13(4,11)12/h5-6H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSJEUVPFFSEBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341953 |
Source


|
| Record name | Benzene, 1,3,5-trimethyl-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1,3,5-trimethyl-2-(methylsulfonyl)- | |
CAS RN |
6462-31-3 |
Source


|
| Record name | Benzene, 1,3,5-trimethyl-2-(methylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6462-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3,5-trimethyl-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)










![8-Oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1348782.png)
